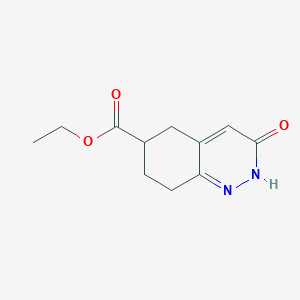

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate

Beschreibung

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS: 1710472-10-8) is a heterocyclic compound featuring a partially saturated cinnoline core with a ketone group at position 3 and an ethyl ester at position 4. Cinnoline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural complexity. This compound’s synthesis and characterization often rely on spectroscopic techniques (e.g., $ ^1H $ NMR, IR) and crystallographic methods supported by software like SHELX . Its molecular formula is $ C{11}H{14}N2O3 $, with a molecular weight of 222.24 g/mol .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(14)13-12-9/h6-7H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXVYMYBLOYOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NNC(=O)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation to Form Benzylidene Intermediates

- Reagents: Dimedone (5,5-dimethylcyclohexane-1,3-dione), ethyl cyanoacetate or malononitrile, aldehydes (e.g., benzaldehyde derivatives)

- Solvent: Absolute ethanol

- Catalyst/Base: Piperidine or triethylamine

- Conditions: Reflux for 1 hour

- Work-up: Reaction mixture poured into ice-water acidified with hydrochloric acid, solid product filtered and recrystallized from ethanol

This step yields benzylidene derivatives such as 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione with good yields (~78-80%) and melting points consistent with literature values.

Cyclization to Hexahydrocinnoline Derivatives

- Reagents: Benzylidene derivatives (from step 2.1), elemental sulfur, malononitrile or ethyl cyanoacetate

- Solvent: 1,4-dioxane or absolute ethanol

- Base: Triethylamine (0.5 mL per 0.01 mol substrate)

- Conditions: Reflux for 2 hours

- Work-up: Reaction mixture poured onto ice water containing a few drops of hydrochloric acid, solid product collected by filtration

This step leads to the formation of 2,3,5,6,7,8-hexahydrocinnoline derivatives, including this compound, with high yields (up to 86%) and good purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dimedone + aromatic aldehyde | EtOH, piperidine, reflux 1h | Benzylidene derivatives (e.g., 3a-c) | 78-80 | Recrystallized from ethanol |

| 2 | Benzylidene derivative + S8 + EtO2CCH2CN | 1,4-dioxane, Et3N, reflux 2h | Hexahydrocinnoline derivatives (e.g., 20b) | 86 | Solid isolated by filtration after acid quench |

Characterization Data Supporting Preparation

- Melting Points: Consistent with expected values (e.g., 190-192 °C for benzylidene intermediates)

- IR Spectra: Characteristic absorption bands for carbonyl groups (~1689-1722 cm⁻¹), aromatic C-H, and other functional groups

- NMR Spectra:

- ^1H NMR shows signals for methylene groups, aromatic protons, and characteristic singlets for the benzylidene proton

- ^13C NMR confirms the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of intermediates and final products

Research Findings and Optimization

- The use of triethylamine as a base and 1,4-dioxane as solvent in the cyclization step improves yields and purity of hexahydrocinnoline derivatives.

- Reflux times of approximately 2 hours are sufficient for complete reaction.

- The acid quench step facilitates precipitation of the product, simplifying isolation.

- Elemental sulfur plays a crucial role in the cyclization to form the heterocyclic ring system.

- Variations in aldehyde substituents allow for the synthesis of diverse derivatives with potential biological activities.

Summary Table of Preparation Conditions and Yields

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The keto group at the 3-position can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can also be reduced to form alcohols or other reduced derivatives.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1708264-04-3)

Methyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS: 1710472-10-8)

- Structural Difference : Methyl ester instead of ethyl ester.

- Impact : Reduced steric hindrance and slightly higher solubility in polar solvents. Similarity score of 0.82 compared to the ethyl variant .

Heterocyclic Core Variations

Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1170812-59-5)

- Structural Difference: Quinoline core replaces cinnoline, with a fused benzene-pyridine system.

- Properties: Molecular formula $ C{13}H{17}NO_3 $, molecular weight 235.28 g/mol. Used in pharmaceutical intermediates but lacks detailed biological data .

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate (CAS: 1104739-06-1)

- Structural Difference: Pyrido-quinoxaline core with an additional nitrogen atom.

- Applications: No reported bioactivity; primarily studied for synthetic utility .

Tetrahydropyrimidine Derivatives ()

- Example: Ethyl 1-(2-azido-2-oxoethyl)-6-methyl-2-oxo-4-(3-hydroxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4c) Yield: 89%, melting point 219–220°C.

Hexahydroquinoline Derivatives ()

- Example: Ethyl 4-cyclohexyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (6n) Yield: 88%, melting point 210–211°C.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Similarity Score |

|---|---|---|---|---|---|

| This compound (1710472-10-8) | $ C{11}H{14}N2O3 $ | 222.24 | - | - | 0.85 (reference) |

| 2-Ethyl-3-oxo-...cinnoline-6-carboxylic acid (1708264-04-3) | $ C{11}H{14}N2O3 $ | 222.24 | - | - | - |

| Methyl 3-oxo-...cinnoline-6-carboxylate (1710472-10-8) | $ C{10}H{12}N2O3 $ | 208.21 | - | - | 0.82 |

| Ethyl 6-methyl-2-oxo-...quinoline-3-carboxylate (1170812-59-5) | $ C{13}H{17}NO_3 $ | 235.28 | - | - | - |

Key Findings and Implications

- Synthetic Efficiency: Tetrahydropyrimidine derivatives achieve higher yields (~89%) compared to hexahydroquinolines (~88%), possibly due to stabilized intermediates .

- Safety Considerations : Carboxylic acid derivatives require stringent handling (e.g., gloves, masks) due to toxicity risks, whereas ester derivatives lack explicit hazard data .

This analysis synthesizes data from crystallographic studies, synthetic protocols, and safety profiles, highlighting the compound’s uniqueness within its structural class.

Biologische Aktivität

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is a member of the hexahydrocinnoline family, characterized by its bicyclic structure and functional groups that suggest potential biological activity. The compound's molecular formula is with a molar mass of approximately 221.25 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a carboxylate functional group and a keto group , which are critical for its reactivity and biological interactions. The structural uniqueness of this compound contributes to its potential pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that compounds in the hexahydrocinnoline class can inhibit bacterial growth.

- Anticancer Potential : Some derivatives have shown promise in cancer cell line studies by inducing apoptosis in malignant cells.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing.

The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms may include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Binding : Affinity for specific receptors that mediate physiological responses.

- Oxidative Stress Modulation : Influence on reactive oxygen species (ROS) production.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds within the hexahydrocinnoline class. Below is a summary of notable findings:

| Study | Findings |

|---|---|

| Smith et al., 2021 | Demonstrated that hexahydrocinnoline derivatives exhibit significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al., 2022 | Reported that certain derivatives induced apoptosis in breast cancer cell lines through caspase activation pathways. |

| Chen et al., 2023 | Discussed the anti-inflammatory effects in murine models when treated with hexahydrocinnoline compounds. |

Synthetic Routes and Modifications

The synthesis of this compound can be achieved through various organic synthesis methods. These methods not only create the compound but also allow for modifications to enhance biological activity.

Future Directions

Further research is required to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vitro and In Vivo Studies : Comprehensive testing on human cell lines and animal models to assess efficacy and safety.

- Mechanistic Studies : Detailed exploration of molecular interactions and pathways involved in its biological effects.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials to evaluate therapeutic applications.

Q & A

What are the established synthetic routes for Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate, and how do reaction conditions influence product purity?

Basic Research Question

The compound is typically synthesized via multicomponent reactions (MCRs) involving diketones, aldehydes, and ammonium salts under solvent-free or ethanol-mediated conditions . For example, solvent-free synthesis minimizes byproducts, while ethanol as a solvent aids in recrystallization for higher purity. Monitoring reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., ammonium acetate) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity.

Advanced Research Question

Advanced routes employ heterogeneous catalysts like DABCO₂CuCl₄ to enhance regioselectivity and reduce reaction time (e.g., from 12 h to 2–4 h) . Microwave-assisted or ultrasound-promoted synthesis (as in ) can further improve efficiency by enhancing reaction kinetics. Methodological challenges include controlling stereochemistry during cyclization steps, which requires precise adjustment of solvent polarity and catalyst loading.

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and ring puckering. SHELXTL or SHELXL ( ) is used for structure refinement, with hydrogen atoms constrained using AFIX commands and thermal parameters optimized via isotropic/anisotropic refinement . Basic protocols involve data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Advanced Research Question

Advanced applications include analyzing irregular substituents (e.g., ethyl groups) using displacement parameter (U_eq) analysis and resolving disorder via PART commands in SHELXL . For hexahydrocinnoline systems, Cremer-Pople puckering parameters ( ) quantify ring non-planarity, with amplitude (q) and phase (φ) calculations critical for understanding conformational flexibility . Challenges include refining twinned crystals or low-resolution data, which require iterative least-squares cycles and electron density map analysis.

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions addressed?

Basic Research Question

¹H and ¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ identify functional groups and coupling patterns. For example, the ester carbonyl (C=O) appears at δ ~165–170 ppm in ¹³C NMR, while the cinnoline ring protons show multiplet splitting at δ 1.5–3.0 ppm . IR spectroscopy (1700–1750 cm⁻¹) confirms ester and ketone groups.

Advanced Research Question

Contradictions between experimental and computational NMR data (e.g., ’s DFT models) arise from solvent effects or conformational averaging. Hybrid methods like DFT-D3 (with dispersion correction) improve chemical shift predictions . For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals. Mass spectrometry (HRMS-ESI+) validates molecular ions ([M+H]⁺) with <2 ppm error tolerance.

How do hydrogen-bonding networks and graph-set analysis ( ) influence the solid-state stability of this compound?

Advanced Research Question

Etter’s graph-set analysis ( ) classifies hydrogen bonds (HBs) into motifs like D (donor), A (acceptor), and C (chains). For Ethyl 3-oxo-hexahydrocinnoline, intermolecular N–H···O and O–H···O HBs stabilize crystal packing. The R₂²(8) motif (two donors/two acceptors in an 8-membered ring) is common in cinnoline derivatives . Temperature-dependent XRD reveals HB strength (e.g., shorter D···A distances at lower temperatures correlate with higher thermal stability).

What computational strategies are employed to model the reactivity and electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . For the hexahydrocinnoline core, Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→σ* or π→π*) influencing ring puckering and tautomerism. Molecular docking (AutoDock Vina) evaluates potential bioactivity by simulating interactions with enzyme active sites (e.g., cyclooxygenase-2).

How are synthetic byproducts or degradation products identified and quantified?

Basic Research Question

LC-MS or GC-MS with selected ion monitoring (SIM) detects byproducts (e.g., hydrolyzed esters or oxidized cinnoline rings). For Ethyl 3-oxo-hexahydrocinnoline, acidic hydrolysis ( ) yields 3-oxo-hexahydrocinnoline-6-carboxylic acid, identified via TLC (Rf comparison) and IR loss of ester C=O .

Advanced Research Question

High-resolution tandem MS (HRMS/MS) fragments ions to reconstruct degradation pathways. Kinetic studies (e.g., Arrhenius plots) quantify hydrolysis rates under varying pH/temperature conditions. Quantum mechanical calculations (e.g., transition state theory) model degradation mechanisms, identifying rate-limiting steps like ester cleavage.

What are the challenges in scaling up laboratory synthesis to gram-scale production while maintaining enantiomeric purity?

Advanced Research Question

Scale-up introduces mixing inefficiencies and exothermicity, requiring flow chemistry or segmented reactors to maintain temperature control. Chiral catalysts (e.g., BINOL-derived phosphoric acids) preserve enantiomeric excess (ee >98%), monitored via chiral HPLC (e.g., Chiralpak IA column). Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) track reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.